molecular formula C14H13N3O3S B2816610 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946318-96-3

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2816610
CAS No.: 946318-96-3
M. Wt: 303.34
InChI Key: GEDBTKQPQFUTML-CCEZHUSRSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of organic compound known as a benzothiazole . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole core structure, with methoxy, methyl, and isoxazole groups attached at various positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable, crystalline compounds .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Heterocyclic Compounds : The compound is used as an initiator for synthesizing various heterocyclic compounds like 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid and others, demonstrating its versatility in organic synthesis (Abu‐Hashem et al., 2020).

  • Transformation into Tetrahydro-1,4-thiazepines : The compound undergoes transformation into 6-cyano-N-methoxy-N,5-dimethyl-2,3,4,7-tetrahydro-1,4-thiazepine-3-carboxamide, showcasing its potential in the generation of structurally diverse molecules (Calvo et al., 2005).

Biological and Pharmacological Research

  • Inhibition of Cell Adhesion Molecules : Derivatives of the compound inhibit the expression of cell adhesion molecules like E-selectin and ICAM-1, indicating potential anti-inflammatory properties (Boschelli et al., 1995).

  • Use as Chemosensors for Anions : Certain derivatives, such as coumarin benzothiazole compounds, can recognize cyanide anions, suggesting their utility in chemical sensing applications (Wang et al., 2015).

  • Antimicrobial Activity : The compound's derivatives have demonstrated antimicrobial and antifungal activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Alhameed et al., 2019).

  • Photodynamic Therapy in Cancer Treatment : Certain derivatives, like zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, show potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

  • Anticonvulsant Activity : Compounds like 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, related to this compound, have shown promise in anticonvulsant activity, indicating potential applications in neurological disorders (Jackson et al., 2012).

  • Antidepressant Properties : Derivatives of the compound have shown potential as antidepressants due to their antagonistic effects on the 5-HT3 receptor, a target in psychiatric disorder treatments (Mahesh et al., 2011).

  • Anti-Cancer Applications : Derivatives like 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides have shown significant antitumor effects, suggesting their utility in cancer research (Ostapiuk et al., 2017).

  • Optoelectronic and Photonic Applications : Azo derivatives containing the compound have demonstrated potential for use in optoelectronic and photonic applications due to their electronic and nonlinear optical properties (Huo et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Benzothiazoles have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-8-6-11(20-16-8)13(18)15-14-17(2)10-5-4-9(19-3)7-12(10)21-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDBTKQPQFUTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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